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Compound of Interest

Compound Name: DGY-06-116

Cat. No.: B15581167 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides detailed information on the kinase cross-reactivity profile

of DGY-06-116, a potent and selective irreversible covalent inhibitor of Src kinase.

Understanding the selectivity of this inhibitor is crucial for interpreting experimental results and

anticipating potential off-target effects.

Frequently Asked Questions (FAQs)
Q1: What is the primary target of DGY-06-116 and what is its potency?

DGY-06-116 is a highly potent inhibitor of Src kinase with a reported IC50 of approximately 2.6

nM to 3 nM.[1][2] It acts as an irreversible covalent inhibitor.[1]

Q2: Does DGY-06-116 exhibit cross-reactivity with other kinases?

Yes, while DGY-06-116 is a selective Src inhibitor, some off-target activity has been

documented. The most notable off-target kinase identified is Fibroblast Growth Factor Receptor

1 (FGFR1), which is inhibited by DGY-06-116 with a significantly lower potency.

Troubleshooting Guide
Problem: Unexpected cellular phenotype observed after treatment with DGY-06-116 that is

inconsistent with Src inhibition.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b15581167?utm_src=pdf-interest
https://www.benchchem.com/product/b15581167?utm_src=pdf-body
https://www.benchchem.com/product/b15581167?utm_src=pdf-body
https://www.benchchem.com/product/b15581167?utm_src=pdf-body
https://www.medchemexpress.com/dgy-06-116.html
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.9b01502
https://www.medchemexpress.com/dgy-06-116.html
https://www.benchchem.com/product/b15581167?utm_src=pdf-body
https://www.benchchem.com/product/b15581167?utm_src=pdf-body
https://www.benchchem.com/product/b15581167?utm_src=pdf-body
https://www.benchchem.com/product/b15581167?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15581167?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Possible Cause: This could be due to the off-target inhibition of FGFR1 by DGY-06-116,

especially at higher concentrations.

Solution:

Review Inhibitor Concentration: Ensure that the concentration of DGY-06-116 used in your

experiment is as close as possible to the IC50 for Src and significantly lower than the IC50

for FGFR1.

Control Experiments:

Use a structurally different, potent, and selective Src inhibitor as a control to confirm that

the observed phenotype is specific to Src inhibition.

If available, use a selective FGFR1 inhibitor to see if it phenocopies the unexpected

effects.

Signaling Pathway Analysis: Analyze key downstream signaling nodes of both Src and

FGFR1 pathways to determine which pathway is being predominantly affected in your

experimental system.

Data on Kinase Selectivity
The following table summarizes the known inhibitory activity of DGY-06-116 against its primary

target Src and the off-target kinase FGFR1.

Kinase IC50 (nM) Fold Selectivity (vs. Src)

Src 2.6 - 3[1][2] 1x

FGFR1 8340[1] ~2780x - 3208x

Experimental Methodologies
Determination of IC50 Values for Kinase Inhibition

The inhibitory potency of DGY-06-116 against Src kinase was determined using a biochemical

assay that measures the phosphorylation of a substrate peptide by the kinase.
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Protocol:

Reaction Components: The assay is typically performed in a buffer containing purified

recombinant Src kinase, a fluorescently labeled peptide substrate, ATP, and varying

concentrations of the inhibitor (DGY-06-116).

Incubation: The reaction mixture is incubated to allow the kinase to phosphorylate the

substrate.

Detection: The amount of phosphorylated versus non-phosphorylated substrate is quantified.

This is often achieved using methods like capillary electrophoresis, which separates the

peptides based on charge differences.

Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor

concentration. The IC50 value, which is the concentration of the inhibitor required to reduce

the kinase activity by 50%, is then determined by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows
Potential Off-Target Signaling Pathway

Inhibition of FGFR1 by DGY-06-116 at high concentrations could lead to the modulation of

downstream signaling pathways. FGFR1 activation typically leads to the stimulation of

pathways such as the RAS-MAPK and PI3K-AKT pathways, which are involved in cell

proliferation, survival, and differentiation.
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Caption: Potential off-target signaling of DGY-06-116 via FGFR1 inhibition.
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Experimental Workflow for Assessing Kinase Cross-Reactivity

To evaluate for unexpected off-target effects, a systematic experimental workflow can be

employed.
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Caption: Workflow for troubleshooting unexpected experimental outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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